molecular formula C11H21NO3 B2808778 tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate CAS No. 1212350-10-1

tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate

Cat. No. B2808778
CAS RN: 1212350-10-1
M. Wt: 215.293
InChI Key: SQETXAYIDTYNTR-SECBINFHSA-N
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Description

The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule . The specific compound you’re asking about seems to be a pyrrolidine derivative, which means it contains a pyrrolidine ring, a type of non-aromatic five-membered ring with nitrogen as one of the atoms .


Molecular Structure Analysis

The tert-butyl group is a type of alkyl group, which means it’s composed of carbon and hydrogen atoms. It’s a branched group, with the central carbon atom connected to three other carbon atoms, each of which is part of a methyl group . The pyrrolidine part of the molecule is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Tert-butyl groups are known for their unique reactivity patterns. They’re resistant to oxidation and can be deprotonated with a strong base to give the corresponding alkoxide . The pyrrolidine ring can participate in various chemical reactions, especially those involving the nitrogen atom .


Physical And Chemical Properties Analysis

Tert-butyl groups generally increase the hydrophobicity of the molecules they’re part of. They’re also sterically bulky, which can influence the molecule’s conformation and reactivity . The properties of the specific compound you’re asking about would depend on the exact structure and the presence of other functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

Tert-butyl compounds can be hazardous. For example, tert-butyl alcohol is classified as a skin irritant and can cause serious eye damage . The safety and hazards of the specific compound you’re asking about would depend on its exact structure and properties .

Future Directions

The study of tert-butyl compounds and pyrrolidine derivatives is an active area of research. These compounds have potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science . Future research might focus on developing new synthetic methods, studying their reactivity and properties, and exploring their potential applications.

properties

IUPAC Name

tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQETXAYIDTYNTR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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